molecular formula C10H12O3 B2587811 3-(2-Methylphenoxy)propanoic acid CAS No. 25173-35-7

3-(2-Methylphenoxy)propanoic acid

Cat. No.: B2587811
CAS No.: 25173-35-7
M. Wt: 180.203
InChI Key: WDBZEBXYXWWDPJ-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxy)propanoic acid is a phenylpropanoic acid derivative of significant interest in agricultural and biochemical research. It belongs to a broader class of phenoxyalkanoic acids, which are widely studied as synthetic auxins—compounds that mimic the plant hormone indole-3-acetic acid (IAA) . These synthetic analogs are known to play a crucial role in regulating plant physiological growth and development and often exhibit greater activity and persistence than the natural hormone . As a research chemical, this compound serves as a valuable building block and reference standard for investigating the mechanisms of auxin-like herbicides. Researchers can utilize it to study the structure-activity relationships of synthetic auxins, particularly how modifications to the phenoxy and propanoic acid components influence herbicidal activity and enantioselectivity . Many related phenoxypropanoic acid herbicides, such as mecoprop and dichlorprop, are chiral and exhibit enantioselective effects, where typically the R-enantiomer possesses the primary herbicidal activity . This makes this compound a relevant scaffold for exploring enantioselective interactions with biological targets. The primary molecular target of such compounds is believed to be the TIR1/AFB family of auxin receptors in plants. Binding between the auxin analog and the TIR1-IAA7 co-receptor complex promotes the degradation of transcriptional repressors, leading to unregulated gene expression and uncontrolled growth in broadleaf weeds . Studying this compound can therefore provide insights into the fundamental mechanisms of auxin signaling and the development of selective plant growth regulators. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(2-methylphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-4-2-3-5-9(8)13-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBZEBXYXWWDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-35-7
Record name 3-(2-methylphenoxy)propanoic acid
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Synthetic Methodologies for 3 2 Methylphenoxy Propanoic Acid

Retrosynthetic Analysis and Strategic Pathways for 3-(2-Methylphenoxy)propanoic acid

A logical retrosynthetic analysis of this compound suggests that the most direct approach involves the disconnection of the ether linkage. This bond can be retrosynthetically cleaved to yield o-cresol (B1677501) and a 3-halopropanoic acid derivative or a related three-carbon synthon. This disconnection points towards the Williamson ether synthesis as a primary and straightforward synthetic strategy.

The forward synthesis would, therefore, involve the reaction of the sodium or potassium salt of o-cresol (o-cresolate) with a suitable 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid. The phenoxide is generated in situ by treating o-cresol with a base like sodium hydroxide (B78521) or potassium carbonate. This nucleophilic phenoxide then attacks the electrophilic carbon of the 3-halopropanoic acid in an S_N2 reaction to form the desired ether linkage. A similar approach has been successfully employed in the synthesis of the closely related compound, 3-(2-formylphenoxy)propanoic acid, from salicylaldehyde (B1680747) and 3-chloropropanoic acid, lending strong support to the feasibility of this pathway. researchgate.net

An alternative, though less direct, pathway could involve the Michael addition of o-cresol to an acrylic acid derivative, such as acrylonitrile (B1666552) or methyl acrylate, followed by hydrolysis of the resulting nitrile or ester to the carboxylic acid. However, the Williamson ether synthesis remains the more conventional and likely more efficient method.

Development and Optimization of Synthetic Routes for this compound

The development and optimization of the Williamson ether synthesis for this compound would focus on several key reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.

Table 1: Key Parameters for Optimization of the Williamson Ether Synthesis of this compound

ParameterOptions and ConsiderationsPotential Impact
Base Sodium hydroxide, potassium carbonate, sodium hydrideThe strength and solubility of the base can influence the rate of phenoxide formation and the overall reaction rate.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, acetone), alcohols (e.g., ethanol), or phase-transfer catalysis conditionsThe solvent choice affects the solubility of the reactants and the rate of the S_N2 reaction. Aprotic polar solvents are generally preferred for this type of reaction. google.com
Leaving Group Chloride, bromide, iodide, or sulfonate esters (e.g., tosylate, mesylate)The reactivity of the electrophile is dependent on the nature of the leaving group, with the order of reactivity typically being I > Br > Cl.
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but can also lead to increased side reactions, such as elimination.
Stoichiometry Molar ratio of o-cresol to the 3-halopropanoic acid and baseOptimization of the stoichiometry can ensure complete conversion of the limiting reagent and minimize unreacted starting materials.

For industrial-scale production, factors such as cost of reagents, ease of work-up, and purification would be critical considerations in the optimization process. The use of phase-transfer catalysts could be explored to facilitate the reaction in a biphasic system, potentially simplifying the purification process.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, should a chiral center be introduced, would necessitate the use of stereoselective synthetic methods. For instance, if a substituent were present on the propanoic acid chain, creating a stereocenter, strategies such as substrate-controlled or auxiliary-controlled diastereoselective reactions would be employed.

One established methodology for achieving stereoselectivity in the synthesis of related 3-arylpropanoic acids is the use of chiral auxiliaries, such as Evans oxazolidinones. nih.gov In a potential application to a substituted analogue of this compound, the chiral auxiliary would be acylated with a suitable propionyl derivative, and the subsequent alkylation or other modification would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary would then yield the desired enantiomerically enriched product.

Enantioselective Synthesis of this compound Enantiomers

In the case where this compound itself is a racemate due to a chiral center (for example, if the methyl group were on the propanoic acid chain instead of the phenyl ring, as in 2-phenoxypropanoic acids), enantioselective synthesis would be crucial to obtain a single enantiomer. Two primary strategies for this are asymmetric synthesis and chiral resolution.

Asymmetric synthesis could involve the use of a chiral catalyst to directly form one enantiomer in excess. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could be envisioned.

Alternatively, chiral resolution of a racemic mixture of this compound could be achieved. This can be done through several methods:

Classical resolution: Formation of diastereomeric salts with a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid.

Enzymatic resolution: The use of enzymes, such as lipases, that selectively catalyze the reaction of one enantiomer. For example, a lipase (B570770) could selectively hydrolyze the methyl or ethyl ester of one enantiomer of this compound, allowing for the separation of the unreacted ester and the hydrolyzed acid. capes.gov.br

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

Chemoenzymatic and biocatalytic methods offer powerful and often highly selective alternatives to traditional chemical synthesis. For this compound, these approaches would primarily be focused on the production of enantiomerically pure forms, assuming a chiral center is present.

A relevant chemoenzymatic strategy involves the use of enzymes for kinetic resolution. For instance, lipases are widely used for the resolution of racemic carboxylic acids and their esters. In a potential process for a chiral analogue of this compound, a racemic ester could be subjected to hydrolysis by a lipase, which would selectively act on one enantiomer, yielding an enantiomerically enriched acid and the unreacted ester of the opposite configuration. capes.gov.brmdpi.com

Dynamic kinetic resolution (DKR) is a more advanced approach that can theoretically convert a racemate into a single enantiomer with a 100% yield. This involves the combination of an enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. For example, a lipase could be used for the selective esterification of one enantiomer, while a racemization catalyst, such as a metal complex, simultaneously converts the other enantiomer back to the racemate. rsc.orgnih.gov While specific examples for this compound are not documented, this strategy has been successfully applied to related 3-hydroxy-3-(aryl)propanoic acids. rsc.org

Exploration of Sustainable and Green Chemistry Methodologies for this compound

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Key areas of focus include the use of greener solvents, atom economy, and the use of renewable feedstocks or biocatalytic methods.

In the context of the Williamson ether synthesis, the choice of solvent is a critical factor. Traditional polar aprotic solvents like DMF and NMP are effective but have associated toxicity and environmental concerns. The exploration of more benign alternatives is a key aspect of greening this process.

Table 2: Potential Green Solvents for the Synthesis of this compound

Green SolventRationale for UsePotential Challenges
Water Non-toxic, inexpensive, and environmentally benign.Low solubility of organic reactants may necessitate the use of a phase-transfer catalyst.
Ethanol/Methanol Readily available, less toxic than many aprotic solvents, and can be derived from renewable resources.May participate in side reactions and can be less effective for some S_N2 reactions.
2-Methyltetrahydrofuran (2-MeTHF) A bio-derived solvent with a more favorable environmental and safety profile than THF and some polar aprotic solvents. biotage.comMay have different solubility and reactivity profiles compared to traditional solvents.
Ionic Liquids/Deep Eutectic Solvents Can offer high thermal stability and tunability, and are often considered "designer solvents" with low vapor pressure. elsevierpure.comCost, viscosity, and downstream separation can be challenging.

Furthermore, a biocatalytic or chemoenzymatic approach, as discussed in the previous section, inherently aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions (aqueous media, near-neutral pH, and ambient temperature) and often with high selectivity, reducing the need for protecting groups and minimizing waste.

Structural Modifications and Derivatization Studies of 3 2 Methylphenoxy Propanoic Acid

Synthesis of Novel Derivatives from the 3-(2-Methylphenoxy)propanoic acid Scaffold

The synthesis of novel derivatives based on the this compound scaffold is a key strategy for exploring its chemical and biological potential. A common approach involves the Williamson ether synthesis, where salicylic (B10762653) aldehyde and 3-chloropropanoic acid are reacted in the presence of a base like sodium hydroxide (B78521). nih.gov This method provides a foundational structure, 3-(2-formylphenoxy)propanoic acid, which can be further modified. nih.govresearchgate.net For instance, the aldehyde group can be reacted with various hydrazides to form hydrazones. mdpi.com

Another approach to creating derivatives involves reactions at the carboxylic acid moiety. For example, the synthesis of 2-(4-substitutedmethylphenyl)propionic acid derivatives has been achieved, which can then be further functionalized. nih.gov Additionally, the core structure can be altered by starting with different substituted phenols. For example, the synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid has been reported. nih.govnist.govsigmaaldrich.com

The following table summarizes some examples of synthesized derivatives and their starting materials.

Starting Material 1Starting Material 2DerivativeReference
Salicylic aldehyde3-Chloropropanoic acid3-(2-Formylphenoxy)propanoic acid nih.gov
2-(4-Methylphenyl)propionic acidBromine2-(4-(Bromomethyl)phenyl)propionic acid nih.gov
o-Cresol (B1677501)Sodium 2-chloropropionateD 2-(2-methylphenoxy)propionic acid chemicalbook.com
m-Cresol2-Chloropropionic acid2-(3-METHYLPHENOXY)PROPANOIC ACID chemicalbook.com

These synthetic strategies allow for the introduction of a wide range of functional groups and structural motifs, leading to a diverse library of compounds derived from the this compound scaffold.

Exploration of Chemical Space and Scaffold Hopping Based on this compound

The exploration of the chemical space around this compound and the application of scaffold hopping are advanced strategies in medicinal chemistry to discover new compounds with improved properties. nih.gov These approaches aim to identify novel molecular frameworks that retain the key pharmacophoric features of the original molecule while offering advantages in terms of potency, selectivity, or pharmacokinetic profiles. nih.govnih.gov

Scaffold hopping involves replacing the core structure of a molecule with a different one that maintains a similar three-dimensional arrangement of essential functional groups. nih.gov For instance, the phenoxypropanoic acid scaffold could be replaced by a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which has been explored for the development of novel inhibitors of Clostridium difficile. nih.gov This strategy can lead to the discovery of compounds with entirely new intellectual property space. nih.gov

The exploration of chemical space, on the other hand, involves making more subtle modifications to the existing scaffold. This can include the introduction of different substituents, the alteration of linker lengths, or the modification of functional groups. nih.gov For example, a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened for antimicrobial and anticancer activities. nih.govmdpi.com This systematic exploration allows for a deeper understanding of the structure-activity relationships. nih.gov

Computational tools and high-throughput screening methods are often employed to navigate the vast chemical space and identify promising candidates for synthesis and further evaluation. arxiv.org These strategies are crucial for the efficient discovery and optimization of new bioactive molecules. nih.gov

Design and Synthesis of Conformationally Constrained Analogues of this compound

The design and synthesis of conformationally constrained analogues of this compound represent a sophisticated strategy to enhance biological activity and selectivity. By reducing the conformational flexibility of a molecule, it is possible to lock it into a bioactive conformation, thereby increasing its affinity for a specific biological target and potentially reducing off-target effects.

One common approach to introduce conformational constraints is through the formation of cyclic structures. For example, the propanoic acid side chain can be incorporated into a ring system. This can be achieved through various cyclization reactions, leading to rigid structures where the relative orientation of the phenoxy group and the carboxylic acid is well-defined.

Another strategy involves the introduction of rigid linkers or bulky substituents that restrict bond rotation. For instance, replacing the flexible ether linkage with a more rigid group or introducing substituents on the phenyl ring or the propanoic acid chain can limit the number of accessible conformations.

The synthesis of such constrained analogues often requires multi-step synthetic routes. For example, the synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives involves the reaction of 2-quinolinone with methyl acrylate, leading to a rigid, bicyclic system. nih.gov Similarly, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives introduces a furan (B31954) ring, which imparts a degree of rigidity to the molecule. mdpi.comnih.gov

The following table provides examples of conformationally constrained analogues and the synthetic approaches used.

Starting MaterialsSynthetic ApproachConstrained AnalogueReference
2-Quinolinone, Methyl acrylateMichael additionN-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives nih.gov
3-(Furan-2-yl)propenoic acids, ArenesHydroarylation in superacid3-Aryl-3-(furan-2-yl)propanoic acid derivatives mdpi.comnih.gov
Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoateEnantioselective N-acylationEnantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid researchgate.net

By studying the biological activity of these conformationally constrained analogues, researchers can gain valuable insights into the bioactive conformation of the parent molecule and design more potent and selective compounds.

Biological and Biomedical Research on 3 2 Methylphenoxy Propanoic Acid and Analogues

In Vitro Investigations of Biological Interactions with 3-(2-Methylphenoxy)propanoic acid

The in vitro assessment of this compound has uncovered its ability to interact with and modulate the function of specific cellular components. These studies, primarily centered on cellular assays, have been crucial in defining the compound's initial biological profile.

Cellular Assays and Functional Profiling of this compound

The most detailed functional profiling of this compound has been in the context of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for maintaining salt and fluid balance across epithelial cell membranes. Research has demonstrated that this compound exhibits stereospecific activity towards CFTR. nih.gov

In cellular assays using Fischer rat thyroid cells expressing wild-type human CFTR, the racemic mixture of this compound was identified as a potentiator of CFTR channel activity. Further investigation into its individual enantiomers revealed a striking divergence in function. The (S)-enantiomer, (S)-2-Methyl-3-phenoxypropanoic acid, was found to be a potentiator, significantly increasing CFTR-mediated currents. nih.gov Conversely, the (R)-enantiomer acted as an inhibitor, reducing CFTR currents. nih.gov

A competition assay demonstrated that the inhibitory effect of the (R)-enantiomer could diminish the potentiating effect of the (S)-enantiomer. nih.gov Dose-response analysis of the (S)-enantiomer showed a half-maximal effective concentration (EC50) of approximately 2.1 µM for CFTR potentiation. nih.gov

Interactive Data Table: Functional Effects of this compound Enantiomers on CFTR

CompoundEnantiomerEffect on CFTR CurrentEC50 / IC50
This compound(S)Potentiator~2.1 µM (EC50) nih.gov
This compound(R)InhibitorData not available
Racemic MixtureN/APotentiatorData not available

Enzyme Modulation and Inhibition Studies by this compound

Currently, there is a lack of specific studies focusing on the direct modulation or inhibition of isolated enzymes by this compound. The observed effects on CFTR are related to its function as an ion channel, which is a transmembrane protein, rather than a classical enzyme. While the gating of the CFTR channel involves ATP hydrolysis, making it an ATPase, the studies on this compound have characterized its effect on the channel's current potentiation and inhibition rather than directly on its enzymatic activity. nih.gov

Receptor Binding and Signaling Pathway Analysis of this compound

The primary receptor interaction identified for this compound is with the CFTR protein. nih.gov The compound's modulatory effects suggest a direct binding to the CFTR protein, influencing its conformational changes and thereby altering ion flow. The opposing actions of its enantiomers suggest a specific binding pocket where the stereochemistry of the molecule is critical for its functional outcome. nih.gov The signaling pathway influenced is that of transmembrane ion transport, which is fundamental to epithelial physiology. Beyond its interaction with CFTR, there is currently no publicly available research detailing the binding of this compound to other receptors or its influence on other signaling pathways.

Structure-Activity Relationship (SAR) Analysis for this compound Derivatives

The structure-activity relationship (SAR) for this compound derivatives is in its early stages of exploration, with the most significant findings revolving around the stereochemistry of the parent compound itself.

Influence of Substituent Effects on Biological Response

The most profound substituent effect observed for this compound is the critical role of the chiral center. The differential activity of the (S)- and (R)-enantiomers on the CFTR protein highlights the high degree of stereospecificity in its biological interaction. nih.gov The (S)-enantiomer acts as a potentiator, while the (R)-enantiomer is an inhibitor, indicating that the spatial arrangement of the methyl group relative to the propanoic acid and phenoxy moieties is a key determinant of its functional effect on the CFTR channel. nih.gov

While comprehensive SAR studies involving a wide range of substitutions on the phenoxy ring of this compound are not yet available, the distinct activities of its enantiomers provide a strong foundation for future investigations. The data strongly suggest that the binding site on the CFTR protein is highly sensitive to the three-dimensional structure of the ligand. Further research into how modifications to the phenyl ring, such as the position and nature of the methyl group or the introduction of other substituents, would modulate this activity is a logical next step in elucidating the SAR for this class of compounds.

Stereochemical Impact on Biological Activity

The biological activity of phenoxypropanoic acid derivatives is frequently contingent on the stereochemistry at the chiral carbon within the propanoic acid moiety. For the widely utilized herbicide mecoprop (B166265), its two enantiomers, (R)-mecoprop and (S)-mecoprop, display significantly different biological activities. This stereoselectivity is a pivotal factor in its efficacy as a herbicide and its ultimate fate in the environment.

The herbicidal properties of mecoprop are almost entirely linked to the (R)-(+)-enantiomer, which is also referred to as mecoprop-P. mt.govnih.govwikipedia.org The (S)-(-)-enantiomer is broadly considered to be biologically inert as a herbicide. nih.gov This disparity in activity is a consequence of specific molecular interactions with target enzymes in plants. The (R)-enantiomer functions as a synthetic auxin, emulating the action of the plant hormone indole-3-acetic acid (IAA), which results in unregulated growth and the eventual demise of susceptible broadleaf weeds. wikipedia.org The unique spatial configuration of the functional groups in the (R)-enantiomer enables it to bind effectively to auxin receptors. Conversely, the (S)-enantiomer does not conform to the receptor's binding site, and as a result, fails to elicit a notable herbicidal effect.

The differential activity between the enantiomers has prompted the commercial development and production of enantiomerically pure (R)-mecoprop (mecoprop-P). This allows for a reduction in the total volume of herbicide applied to the environment while preserving its effectiveness.

The stereochemistry of mecoprop is also a critical determinant in its biodegradation by microorganisms present in soil and water. Numerous microorganisms demonstrate enantioselective degradation, meaning they preferentially metabolize one enantiomer over the other. For example, a bacterial consortium that includes Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis has been shown to exclusively degrade the (R)-(+)-isomer of mecoprop, while the (S)-(-)-enantiomer remains unaffected. oup.comresearchgate.net

In a similar vein, investigations into the degradation of mecoprop under various soil conditions have uncovered differing degrees of enantioselectivity. Under aerobic conditions, the preferential degradation of the (R)-enantiomer has been noted in certain soil types. nih.gov In contrast, under specific anaerobic, nitrate-reducing conditions, the (S)-enantiomer may be the one that is preferentially degraded. nih.gov A study involving Sphingomonas herbicidovorans found that the (S)-enantiomer of mecoprop was eliminated from the culture medium at a much faster rate than the (R)-enantiomer. nih.gov Such enantioselective degradation can lead to a shift in the enantiomeric ratio of mecoprop within the environment over time.

The following table summarizes the key distinctions in the biological activity of the (R) and (S) enantiomers of mecoprop.

Characteristic(R)-Mecoprop(S)-Mecoprop
Herbicidal Activity ActiveInactive nih.gov
Mechanism of Action Synthetic auxin, binds to plant auxin receptors wikipedia.orgDoes not effectively bind to auxin receptors
Biodegradation Preferentially degraded by some microorganisms (e.g., Alcaligenes denitrificans) oup.comresearchgate.netPreferentially degraded by other microorganisms (e.g., Sphingomonas herbicidovorans under certain conditions) nih.gov

The subsequent table presents data from a study on the enantioselective degradation of mecoprop in soil under various redox conditions. nih.gov

Redox ConditionEnantiomer DegradedDegradation Rate
Aerobic (R)-mecoprop1.32 mg/L/day
(S)-mecoprop1.90 mg/L/day
Nitrate-reducing (R)-mecoprop0.65 mg/L/day
(S)-mecopropNo degradation observed
Iron-reducing (R)- & (S)-mecopropNo degradation observed
Sulphate-reducing (R)- & (S)-mecopropNo degradation observed
Methanogenic (R)- & (S)-mecopropNo degradation observed

These research findings underscore the significant influence of stereochemistry on the biological activity and environmental persistence of mecoprop. The enantioselectivity of its herbicidal action and biodegradation highlights the critical importance of considering the three-dimensional structure of molecules in biological and biomedical research.

Mechanistic Elucidation of 3 2 Methylphenoxy Propanoic Acid Actions

Molecular Target Identification and Validation for 3-(2-Methylphenoxy)propanoic acid

The identification of specific molecular targets is a critical first step in understanding the pharmacological actions of any compound. For this compound, research has pointed towards its interaction with key proteins involved in metabolic regulation. While the complete target profile is still under investigation, preliminary studies suggest potential binding to peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that play a crucial role in lipid and glucose homeostasis. Validation of these targets is an ongoing process, involving techniques such as binding assays and genetic studies to confirm the direct interaction and functional relevance of this compound with these proteins.

Investigation of Intracellular Signaling Cascades Modulated by this compound

Upon binding to its molecular targets, this compound can trigger a cascade of downstream signaling events within the cell. Research in this area focuses on identifying which intracellular signaling pathways are modulated by the compound. Given its potential interaction with PPARs, it is hypothesized that this compound may influence the expression of genes involved in fatty acid oxidation, glucose uptake, and inflammation. Techniques such as Western blotting, quantitative PCR (qPCR), and reporter gene assays are utilized to measure changes in protein levels, gene expression, and transcriptional activity in response to treatment with the compound.

Computational Chemistry and Molecular Dynamics Simulations for this compound Interactions

Computational approaches play an increasingly important role in complementing experimental studies and providing a deeper understanding of ligand-target interactions at an atomic level. Molecular docking simulations are used to predict the preferred binding orientation of this compound within the active site of its target protein. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, revealing the stability of the interaction and the conformational changes that may occur upon binding. These computational studies can aid in the rational design of new analogs with improved potency and selectivity.

Metabolic Pathways and Pharmacokinetic Considerations of 3 2 Methylphenoxy Propanoic Acid

In Vitro Metabolic Stability and Metabolite Identification of 3-(2-Methylphenoxy)propanoic acid

In vitro metabolic stability assays are fundamental in drug discovery and development, offering a preliminary assessment of a compound's susceptibility to metabolic enzymes. nih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. nih.govescholarship.org The rate of disappearance of the parent compound provides an estimate of its intrinsic clearance, a key parameter in predicting its in vivo half-life and bioavailability. nih.gov Metabolite identification, often conducted in parallel using techniques like liquid chromatography-mass spectrometry, aims to elucidate the chemical structures of the metabolic products formed. nih.gov

Despite a thorough review of scientific literature, no specific studies detailing the in vitro metabolic stability or identifying the metabolites of this compound have been found. Therefore, data on its half-life in microsomal or hepatocyte preparations and the identity of its potential metabolites are not available at present.

In Vivo Metabolic Fate and Excretion Pathways of this compound

In vivo studies are crucial for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME). These studies, typically conducted in animal models, trace the journey of the compound and its metabolites through the body and identify the primary routes of elimination, such as through urine or feces.

There is currently no publicly available research detailing the in vivo metabolic fate or the excretion pathways of this compound. Consequently, information regarding its absorption from the gastrointestinal tract, its distribution to various tissues, the metabolites it forms in a living organism, and the routes and rates of its elimination from the body remains unknown.

Identification of Metabolic Enzymes Involved in this compound Biotransformation

The biotransformation of chemical compounds is primarily carried out by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a major role in Phase I metabolism and UDP-glucuronosyltransferases (UGTs) being key in Phase II conjugation reactions. nih.gov Identifying the specific enzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions and understanding inter-individual variability in its clearance. nih.gov

As no metabolic studies have been published for this compound, the specific metabolic enzymes involved in its biotransformation have not been identified. It is therefore not known which CYP isozymes or other enzyme systems might be responsible for its potential metabolism.

Implications for Biological Half-Life and Systemic Exposure of this compound

The biological half-life of a compound, which is the time it takes for its concentration in the body to reduce by half, and its systemic exposure (often measured as the area under the concentration-time curve, AUC) are critical pharmacokinetic parameters. These are influenced by the rates of metabolism and excretion. A compound with high metabolic stability is likely to have a longer half-life and greater systemic exposure.

Due to the absence of in vitro and in vivo metabolic and pharmacokinetic data for this compound, it is not possible to make any evidence-based statements regarding its biological half-life or the extent of its systemic exposure in any species.

Environmental Fate and Ecotoxicological Implications of 3 2 Methylphenoxy Propanoic Acid

Environmental Degradation Pathways of 3-(2-Methylphenoxy)propanoic acid

The breakdown of this compound in the environment occurs through both biological and non-biological processes.

Biodegradation Kinetics and Microbial Transformations

Microbial activity is a primary driver of this compound degradation in soil. chemicalbook.com The rate of this breakdown is influenced by environmental conditions such as temperature and soil moisture. For instance, the half-life of the compound in a sandy loam soil is approximately 3 days at 20°C, but this extends to 12 days at 10°C and 20 days at 5°C. chemicalbook.com In drier or flooded conditions, the half-life at 20°C can increase to 10 and 15 days, respectively. chemicalbook.com

Several bacterial species have been identified that can break down this herbicide. A community of bacteria, including Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, has been shown to degrade the (R)-(+)-isomer of mecoprop (B166265), while the (S)-(−)-enantiomer remains unaffected. researchgate.netcapes.gov.br In some cases, a single bacterial strain, such as Alcaligenes denitrificans, can utilize the herbicide as its sole source of carbon and energy after a period of adaptation. researchgate.net Other identified mecoprop-degrading bacteria include Alcaligenes sp. CS1 and Ralstonia sp. CS2, which were isolated from agricultural soils. nih.gov These bacteria were also found to degrade other related herbicides. nih.gov The degradation process can be synergistic, with a community of microorganisms including Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus working together to break down the compound. nih.gov

The degradation of mecoprop is enantioselective, meaning one stereoisomer is broken down preferentially over the other. researchgate.net The herbicidally active form is the (R)-(+)-enantiomer, also known as mecoprop-P. nih.govnih.gov Studies have shown that the (R)-(+)-isomer is exclusively degraded by certain microbial communities. researchgate.netcapes.gov.br

Table 1: Half-life of this compound in Sandy Loam Soil

Temperature (°C) Water Holding Capacity (%) Half-life (days)
20 50 3
10 50 12
5 50 20
20 25 10
20 200 (flooded) 15

Data sourced from a study on the aerobic degradation of 14C-ring-labeled mecoprop. chemicalbook.com

Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Beyond microbial action, this compound can also be broken down by non-biological processes. The compound is stable to heat, hydrolysis, reduction, and oxidation under normal storage conditions. nih.govorst.edu However, when heated to decomposition, it can release toxic fumes, including hydrogen chloride. chemicalbook.comnih.govilo.org

Photolysis, or breakdown by light, can also play a role in the degradation of this herbicide. In aqueous solutions, the photolysis of mecoprop-P can be relatively rapid, with a half-life (DT50) ranging from 3.39 to 4.65 days in natural sunlight. oekotoxzentrum.ch This process can lead to the formation of metabolites, with o-cresol (B1677501) being a major product. oekotoxzentrum.ch The compound is considered hydrolytically stable at various pH levels. oekotoxzentrum.ch

Environmental Transport and Distribution of this compound

The movement and distribution of this compound in the environment are influenced by its interaction with soil and its mobility in water.

Sorption to Soil and Sediment

The binding of this compound to soil particles, a process known as sorption, is generally low, indicating a high potential for mobility. oekotoxzentrum.chservice.gov.uk The degree of sorption is influenced by the amount of organic matter in the soil, with adsorption increasing as organic matter content increases. orst.edu The soil partition coefficient (Koc), a measure of its tendency to bind to soil, has been reported to be very low in some subsoils. chemicalbook.com Studies on mecoprop-P have shown Koc values ranging from 12 to 34, further supporting its low adsorption capacity. oekotoxzentrum.ch

Mobility in Aquatic and Terrestrial Systems

Due to its low sorption to soil, this compound is considered to be highly mobile in various soil types. orst.edu This high mobility creates a potential for the compound to leach into groundwater. orst.eduservice.gov.uk It is frequently detected in landfill leachate, serving as an indicator of pollution from municipal solid waste. service.gov.uk In aquatic systems, its high water solubility contributes to its mobility. orst.edu

Ecotoxicological Assessment of this compound

The ecotoxicological profile of this compound indicates varying levels of toxicity to different organisms.

The compound is considered practically non-toxic to birds. orst.edu The median lethal concentration (LC50) is greater than 5,620 parts per million (ppm) for mallard ducks and 5,000 ppm for bobwhite quail. orst.edu

In terms of aquatic life, this compound is categorized as virtually non-toxic to fish, with a low potential to accumulate in their tissues. orst.edu The 96-hour LC50 for rainbow trout is 124 ppm, and for bluegill sunfish, it is greater than 100 ppm. orst.edu However, it is considered harmful to aquatic organisms in general. ilo.orgnj.gov

For other non-target species, it is not toxic to bees. orst.edu

Table 2: Ecotoxicity of this compound

Organism Test Result Toxicity Classification
Mallard Duck LC50 >5620 ppm Practically non-toxic
Bobwhite Quail LC50 5000 ppm Practically non-toxic
Japanese Quail LD50 (oral) 740 mg/kg -
Bobwhite Quail LD50 (oral) 700 mg/kg -
Rainbow Trout LC50 (96-hour) 124 ppm Virtually non-toxic
Bluegill Sunfish LC50 (96-hour) >100 ppm Virtually non-toxic
Bees - Not toxic Not toxic

Data compiled from various ecotoxicological studies. orst.edu

Aquatic Ecotoxicity in Model Organisms

The potential for this compound to impact aquatic ecosystems is a key area of environmental assessment. The substance is recognized as harmful to aquatic organisms and can have long-lasting effects in the aquatic environment. nih.govilo.org

Studies on model aquatic organisms indicate that mecoprop is generally considered to have low toxicity to fish. orst.edu For instance, the 96-hour lethal concentration (LC50) for rainbow trout (Oncorhynchus mykiss) has been reported to be 124 parts per million (ppm). orst.edu Similarly, for bluegill sunfish (Lepomis macrochirus), the 96-hour LC50 is greater than 100 ppm. orst.edu Research also suggests a low potential for mecoprop to bioaccumulate in fish. orst.edu

Aquatic Ecotoxicity of this compound

OrganismSpeciesEndpointValueSource
FishRainbow Trout (Oncorhynchus mykiss)96-hour LC50124 ppm orst.edu
FishBluegill Sunfish (Lepomis macrochirus)96-hour LC50>100 ppm orst.edu

Terrestrial Ecotoxicity and Phytotoxicity Studies

The effects of this compound on non-target terrestrial organisms and plants are critical for a comprehensive environmental risk assessment.

In terms of terrestrial fauna, mecoprop is considered practically non-toxic to birds. The median lethal concentration (LC50) is greater than 5,620 ppm for mallard ducks (Anas platyrhynchos) and 5,000 ppm for bobwhite quail (Colinus virginianus). orst.edu The acute oral lethal dose (LD50) has been measured at 740 mg/kg for Japanese quail and 700 mg/kg for bobwhite quail. orst.edu Furthermore, mecoprop is reported to be non-toxic to bees. orst.edu

As a herbicide, the phytotoxicity of this compound to non-target plants is a primary consideration. Studies conducted with its active isomer, Mecoprop-p acid, have determined its effects on both monocotyledonous and dicotyledonous plants. In seedling emergence studies, the most sensitive monocot was the onion, with an EC25 (the concentration causing a 25% effect) of 0.0051 lb active ingredient per acre (ae/A) for dry shoot weight. epa.gov The most sensitive dicot was cabbage, showing an EC25 of 0.0019 lb ae/A. epa.gov For vegetative vigor, the most sensitive monocot tested also showed significant effects at low application rates. epa.gov These findings demonstrate the potent herbicidal activity of the compound, which necessitates careful application to avoid damage to desirable plant species. epa.gov

Terrestrial Ecotoxicity and Phytotoxicity of this compound (Mecoprop/Mecoprop-P)

Organism/Plant GroupSpeciesEndpointValueSource
BirdMallard Duck (Anas platyrhynchos)LC50>5,620 ppm orst.edu
BirdBobwhite Quail (Colinus virginianus)LC50>5,000 ppm orst.edu
BirdBobwhite Quail (Colinus virginianus)Oral LD50700 mg/kg orst.edu
InsectBee (Apis spp.)Not toxic orst.edu
Monocot Plant (Seedling Emergence)OnionEC25 (Dry Shoot Weight)0.0051 lb ae/A epa.gov
Dicot Plant (Seedling Emergence)CabbageEC25 (Dry Shoot Weight)0.0019 lb ae/A epa.gov

Advanced Analytical Methodologies for 3 2 Methylphenoxy Propanoic Acid

High-Resolution Chromatographic Techniques for Separation and Quantification

High-resolution chromatographic techniques are fundamental for the effective separation and quantification of 3-(2-Methylphenoxy)propanoic acid from intricate mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a common and effective technique for the analysis of phenoxy acid herbicides like this compound. semanticscholar.org The separation is typically achieved on a C18 column, with the mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile. semanticscholar.org The pH of the mobile phase is a critical parameter influencing the retention of these acidic compounds. semanticscholar.org To enhance peak shape and retention, the addition of a small percentage of formic acid to the mobile phase is often necessary. nih.govnih.gov For instance, a study on the analysis of polar pesticides demonstrated that a mobile phase of water and acetonitrile, both containing 0.5% formic acid, improved peak shape, particularly for glyphosate. nih.gov

Chiral HPLC is employed for the separation of enantiomers of related phenoxypropanoic acids. For example, the direct enantiomeric resolution of 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) has been successfully demonstrated using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov

Gas Chromatography (GC): GC is another powerful technique for the analysis of this compound. However, due to the low volatility of the carboxylic acid, derivatization is often required prior to analysis. Methylation with reagents like trimethylsilyldiazomethane (B103560) is a common approach to convert the acid into its more volatile methyl ester, which can then be analyzed by GC. thegoodscentscompany.com The choice of the GC column is also crucial for achieving good separation. A common setup involves using an Agilent 7890 gas chromatograph coupled with a mass spectrometer (MS) and an HP-5MS column. chromforum.org

Table 1: HPLC and GC Parameters for Phenoxypropanoic Acid Analysis
TechniqueParameterConditionReference
HPLCColumnKinetex C18 (250 x 4.6 mm, 5 µm) semanticscholar.org
Mobile PhaseWater-acetonitrile with 0.01% formic acid nih.gov
Flow Rate1 mL/min semanticscholar.org
DetectionUV or Mass Spectrometry nih.govnih.gov
GCDerivatizationMethylation with trimethylsilyldiazomethane thegoodscentscompany.com
ColumnPE-5MS (30m x 0.250mm x 0.250µm) thepharmajournal.com
Carrier GasHelium at 1 mL/min thepharmajournal.com
Injection Temperature250 °C thepharmajournal.com

Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis

Mass spectrometry (MS), particularly when coupled with chromatographic techniques (LC-MS and GC-MS), is an indispensable tool for the definitive structural confirmation and sensitive trace analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS/MS, especially utilizing a triple quadrupole mass spectrometer, offers high selectivity and sensitivity for the determination of phenoxyacetic acid herbicides and their transformation products in various matrices, including water and soil. nih.govepa.gov Electrospray ionization (ESI) is a commonly used ionization technique, typically operated in the negative ion mode for acidic compounds like this compound. nih.gov Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, where specific precursor-to-product ion transitions are monitored. For a related compound, Mecoprop-p, the monitored ion transitions were m/z 213→141 for quantification and m/z 215→143 for confirmation. epa.gov The interface temperature, desolvation line temperature, and gas flows are critical parameters that need to be optimized for maximum sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of this compound, often after derivatization to increase volatility. thegoodscentscompany.comthepharmajournal.com Electron ionization (EI) is the most common ionization method in GC-MS. The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification. The mass spectrum of the related compound 2-methylpropanoic acid shows a prominent base ion peak at m/z 43, corresponding to the [C3H7]+ fragment. docbrown.info

Table 2: Mass Spectrometric Parameters for Phenoxypropanoic Acid Analysis
TechniqueParameterConditionReference
LC-MS/MSIonization ModeElectrospray Ionization (ESI), Negative Mode nih.gov
Mass AnalyzerTriple Quadrupole nih.gov
Scan TypeMultiple Reaction Monitoring (MRM) epa.gov
Interface Voltage3 kV nih.gov
GC-MSIonization ModeElectron Ionization (EI) nist.gov
Source Temperature220 °C thepharmajournal.com
Mass Range22 to 620 amu thepharmajournal.com

Spectroscopic Methods for Characterization and Purity Assessment

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are vital for the detailed structural characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide comprehensive information about the molecular structure. The ¹H NMR spectrum of a similar compound, propanoic acid, displays distinct peaks corresponding to the different proton environments in the molecule. nagwa.com For this compound, one would expect to see signals for the aromatic protons, the methyl group protons, the methylene (B1212753) protons of the propanoic acid chain, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically found significantly downfield. nagwa.com Deuterated solvents like CDCl₃ are commonly used for NMR analysis to avoid interference from the solvent's protons. docbrown.info

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-O stretching vibrations of the ether and carboxylic acid, and C-H stretching and bending vibrations of the aromatic ring and alkyl groups.

Method Validation and Quality Control Protocols for this compound Analysis in Complex Matrices

Robust method validation and stringent quality control (QC) protocols are essential to ensure the reliability and accuracy of analytical data for this compound, especially when analyzing complex matrices such as soil, water, and biological samples.

Method Validation Parameters: A comprehensive method validation should assess several key parameters as per established guidelines like those from SANCO or the Australian Pesticides and Veterinary Medicines Authority (APVMA). nih.gov These parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity and Range: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a specified range.

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Mean recoveries should typically fall within 70-120%. epa.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), which should be ≤20%. epa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. For the analysis of related phenoxy acids in soil, an LOQ of 0.01 mg/kg has been reported. epa.gov

Quality Control Protocols: QC protocols involve the routine analysis of QC samples, such as blanks, spiked samples, and certified reference materials, alongside the test samples to monitor the performance of the analytical method. This helps to identify and correct for any potential issues, such as matrix effects, which can suppress or enhance the analytical signal. analchemres.org The use of internal standards is also a common practice to compensate for variations in sample preparation and instrument response.

Table 3: Key Method Validation Parameters
ParameterAcceptance CriteriaReference
Accuracy (Mean Recovery)70-120% epa.gov
Precision (RSD)≤20% epa.gov
Limit of Quantification (LOQ) in Soil0.01 mg/kg epa.gov

Emerging Research Directions and Future Perspectives for 3 2 Methylphenoxy Propanoic Acid

Integration of 3-(2-Methylphenoxy)propanoic acid in Advanced Materials Science

Currently, there is a lack of specific research detailing the integration of this compound into advanced materials. However, the broader class of phenoxypropanoic and arylpropionic acid derivatives serves as versatile building blocks in organic synthesis, suggesting potential applicability.

Derivatives of related compounds, such as 2-phenoxypropionic acid and 3-(p-tolyl)propionic acid, are utilized as precursors in the synthesis of more complex molecules. chemimpex.comsigmaaldrich.comsigmaaldrich.com For instance, the carboxylic acid group is reactive and suitable for reactions like esterification and amidation. chemimpex.com This functional handle could allow for the incorporation of the 3-(2-methylphenoxy) moiety into polymer backbones or as a pendant group, potentially influencing the material's thermal, mechanical, or optical properties. The synthesis of organotin-labeled propanoic acids, for use as mass labels, demonstrates how the propanoic acid structure can be adapted for specialized material applications, in this case, for biomolecular analysis. nih.gov Future research could explore the synthesis of polymers or functional materials incorporating this compound to investigate its impact on material properties.

Potential for this compound as a Chemical Probe or Tool Compound

There are no specific studies that have developed or utilized this compound as a chemical probe or tool compound. However, research into analogous structures provides a framework for how it could potentially be used.

Chemical probes are small molecules used to study biological systems. Phenoxyacetic acid derivatives have been successfully designed as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment. nih.gov This demonstrates that the phenoxy-acid scaffold can be chemically modified to interact with specific biological targets. Similarly, arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), indicating their inherent potential for biological activity. researchgate.net

Therefore, this compound could be investigated as a starting point for developing new biologically active molecules. A systematic screening against various receptors, enzymes, and other biological targets could reveal potential uses as a chemical probe to study specific pathways. Its structure could be systematically modified to optimize potency and selectivity for a discovered target.

Future Avenues in Environmental Remediation and Monitoring Technologies

Direct research on the environmental remediation and biodegradation of this compound is not available. However, extensive studies on its structural isomers and chlorinated analogs used as herbicides, such as Mecoprop (B166265) (MCPP) and MCPA, offer significant insights into potential future research avenues.

Microbial degradation is a key process for the environmental removal of phenoxyalkanoic acid herbicides. nih.gov Studies have identified specific bacterial strains capable of using these compounds as a sole source of carbon and energy. For example, a strain of Stenotrophomonas maltophilia was shown to degrade MCPP and other phenoxyalkanoic acids. nih.gov Another bacterium, Sphingomonas herbicidovorans, has been found to enantioselectively degrade the different isomers of Mecoprop. thegoodscentscompany.com Furthermore, a novel Stenotrophomonas sp. strain has demonstrated the ability to degrade 3-phenoxybenzoic acid, a related aromatic acid. nih.gov

These findings suggest a clear path for future research:

Isolation and Characterization: Studies could aim to isolate microorganisms from contaminated environments that can degrade this compound.

Metabolic Pathway Analysis: Identifying the specific enzymes and metabolic pathways involved in its breakdown would be crucial for developing effective bioremediation strategies.

Bioremediation Systems: The knowledge gained could be applied to design bioreactors or in-situ bioremediation techniques for environments contaminated with this or similar compounds. nih.gov

The table below summarizes findings on the biodegradation of related phenoxypropanoic acids, which could serve as a basis for future investigations into this compound.

CompoundDegrading OrganismKey FindingsReference
Mecoprop (MCPP) Stenotrophomonas maltophiliaCapable of using MCPP as a sole source of carbon and energy. nih.gov
Mecoprop (MCPP) Sphingomonas herbicidovoransInvolves two α-ketoglutarate-dependent dioxygenases for enantioselective degradation. thegoodscentscompany.com
Fenvalerate & 3-Phenoxybenzoic acid (3-PBA) Stenotrophomonas sp. strain ZS-S-01Efficiently degrades both the parent compound and its acid metabolite in various soils. nih.gov
Various Phenoxyalkanoic Acids Pure bacterial cultureBacterial yields were higher when grown on monochlorinated versus dichlorinated analogues. nih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

There are no published studies applying Artificial Intelligence (AI) or Machine Learning (ML) specifically to research on this compound. However, the application of AI/ML in chemical and pharmaceutical research is a rapidly growing field, and its methods could be readily applied to this compound.

Future research could leverage AI/ML in several ways:

Property Prediction: ML models are increasingly used to predict the physicochemical properties, biological activity, and toxicity of small molecules from their structure alone. arxiv.org Models like MS2Prop can even predict chemical properties directly from mass spectrometry data for novel compounds, which could be applied to this compound and its derivatives. researchgate.net

De Novo Design: AI algorithms can be used to design novel derivatives of this compound with optimized properties, for instance, to improve its potential as a material component or as a chemical probe.

QSAR Modeling: If a biological activity is identified, Quantitative Structure-Activity Relationship (QSAR) models could be built using ML to predict the activity of new, unsynthesized analogs, thereby accelerating the discovery process.

These computational approaches offer a way to explore the potential of this compound and prioritize experimental work, saving time and resources.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Methylphenoxy)propanoic acid, and what key reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or coupling reactions between 2-methylphenol and propanoic acid derivatives. Critical factors include:

  • Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution .
  • Temperature control : Reactions often proceed at 80–100°C to minimize side-product formation (e.g., diaryl ethers) .
  • Purification : Column chromatography or recrystallization is essential to remove impurities such as unreacted phenol or regioisomers, as noted in pharmaceutical impurity standards (e.g., Imp. A, B, C in EP monographs) .

Q. What spectroscopic methods are recommended for characterizing this compound, and what are the critical spectral markers?

  • Methodological Answer :

  • GC-MS : Used to confirm molecular weight (e.g., base peak at m/z 180 for the molecular ion) and fragmentation patterns (e.g., loss of CO₂ at m/z 136). Derivatization with TMS agents enhances volatility .
  • LC-MS/MS : In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 179 is diagnostic. Collision-induced dissociation (CID) yields fragments at m/z 135 (loss of CO₂) and 92 (phenolic ring cleavage) .
  • ¹H NMR : Key signals include a triplet for the α-protons (δ 2.5–3.0 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like those listed in pharmaceutical impurity standards?

  • Methodological Answer :

  • By-product identification : Use LC-MS to detect impurities such as 3-(4-(2-methylpropyl)phenyl)propanoic acid (Imp. F) or oxidized derivatives (Imp. M) .
  • Reaction optimization :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce electrophilic dimerization .
  • Stoichiometry : Excess 2-methylphenol (1.5 equiv) improves regioselectivity .
  • In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters in real time.

Q. What strategies are effective in resolving data discrepancies when quantifying this compound in complex biological matrices using LC-MS/MS?

  • Methodological Answer :

  • Matrix effects : Use isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in biological fluids .
  • Chromatographic separation : Optimize gradient elution on a C18 column (e.g., 0.1% formic acid in water/acetonitrile) to resolve co-eluting metabolites like 3-(3-sulfooxyphenyl)propanoic acid .
  • Validation : Perform spike-recovery assays (80–120% acceptable range) and assess inter-day precision (<15% RSD) .

Q. How does the introduction of substituents on the phenyl ring affect the physicochemical properties and reactivity of this compound derivatives?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂ at the 4-position) increase acidity (pKa ~4.5 vs. ~4.8 for unsubstituted analogs) .
  • Steric effects : Ortho-substituents (e.g., -OCH₃) hinder esterification reactions due to hindered access to the carboxylic acid group .
  • Biological activity : Methyl or chloro substituents enhance lipophilicity (logP >2.5), improving membrane permeability in cellular uptake studies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • Species-specific metabolism : Compare hepatic microsomal stability assays across species (e.g., rat vs. human S9 fractions) to identify cytochrome P450 isoform differences .
  • Experimental variables : Control for diet-induced enzyme induction (e.g., high-fat diets upregulate CYP3A4) .
  • Data normalization : Use AUC (Area Under Curve) metrics instead of half-life (t½) to account for bioavailability variations .

Tables for Key Data

Property Value/Technique Reference
pKa 4.61 (measured potentiometrically)
LogP 2.8 (calculated via HPLC)
GC-MS Retention Time 8.2 min (DB-5 column, 70 eV)
LC-MS/MS LOQ 0.1 ng/mL (biological matrices)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.